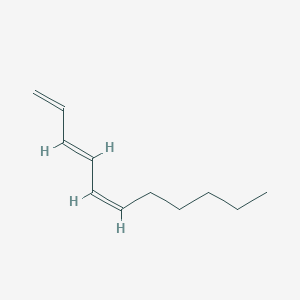
(3E,5Z)-undeca-1,3,5-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E,5Z)-undeca-1,3,5-triene is an organic compound with the molecular formula C₁₁H₁₈. It is a triene, meaning it contains three double bonds within its carbon chain. This compound is notable for its unique stereochemistry, with the double bonds at positions 3 and 5 having E and Z configurations, respectively .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(3E,5Z)-undeca-1,3,5-triene can be synthesized through various methods. One common approach involves the photoisomerization of cyclohexadienes and hexatrienes, where light energy induces structural changes in the molecules. Another method includes the synthesis from sorbic acid, which provides a general route for creating trienes with different substitution patterns. Additionally, a key step in its synthesis involves a palladium-copper-catalyzed coupling reaction followed by stereoselective zinc reduction.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis techniques. These methods typically utilize the same synthetic routes as laboratory-scale preparations but are optimized for higher yields and efficiency. The use of catalysts and controlled reaction conditions is crucial to ensure the desired stereochemistry and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3E,5Z)-undeca-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogens or alkyl halides for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides or alcohols, reduction can produce alkanes, and substitution can result in halogenated or alkylated derivatives.
Applications De Recherche Scientifique
(3E,5Z)-undeca-1,3,5-triene has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying the effects of stereochemistry on biological activity.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use as a precursor for pharmaceuticals.
Industry: Due to its pleasant odor, this compound is used in the perfumery industry.
Mécanisme D'action
The mechanism of action of (3E,5Z)-undeca-1,3,5-triene involves its interaction with molecular targets and pathways within biological systems. The compound’s double bonds and stereochemistry play a crucial role in its reactivity and interactions. For example, its ability to undergo photoisomerization allows it to change its structure in response to light, which can be harnessed in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3Z,5E)-undeca-1,3,5-triene: This isomer has the opposite stereochemistry at the double bonds compared to (3E,5Z)-undeca-1,3,5-triene.
(E,E)-undeca-1,3,5-triene: This compound has both double bonds in the E configuration.
(Z,Z)-undeca-1,3,5-triene: This isomer has both double bonds in the Z configuration.
Uniqueness
This compound is unique due to its specific stereochemistry, which influences its chemical reactivity and physical properties. The E and Z configurations of the double bonds create a distinct three-dimensional shape, affecting how the compound interacts with other molecules and its overall stability .
Propriétés
Numéro CAS |
19883-27-3 |
|---|---|
Formule moléculaire |
C11H18 |
Poids moléculaire |
150.26 g/mol |
Nom IUPAC |
(3Z,5E)-undeca-1,3,5-triene |
InChI |
InChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10H2,2H3/b7-5-,11-9+ |
Clé InChI |
JQQDKNVOSLONRS-BABZSUFTSA-N |
SMILES |
CCCCCC=CC=CC=C |
SMILES isomérique |
CCCCC/C=C/C=C\C=C |
SMILES canonique |
CCCCCC=CC=CC=C |
Key on ui other cas no. |
51447-08-6 19883-27-3 16356-11-9 |
Description physique |
Liquid |
Pictogrammes |
Health Hazard |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


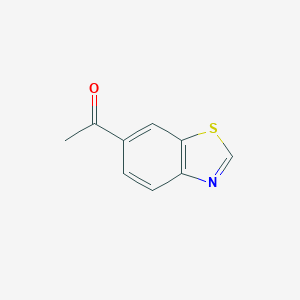
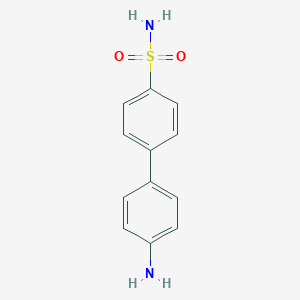
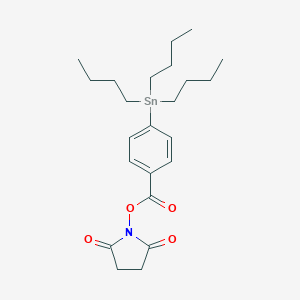
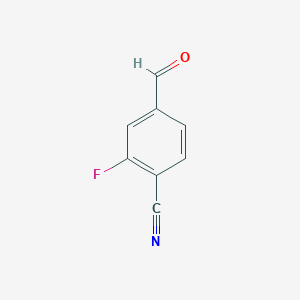
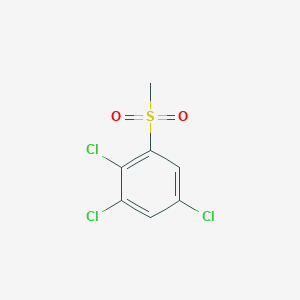
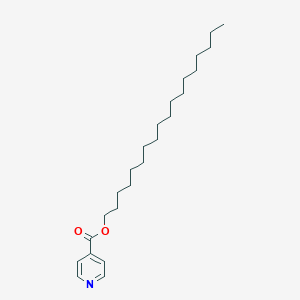
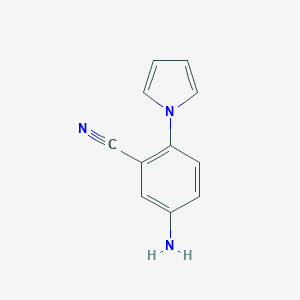
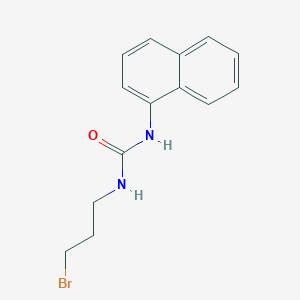
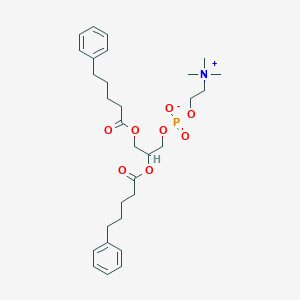
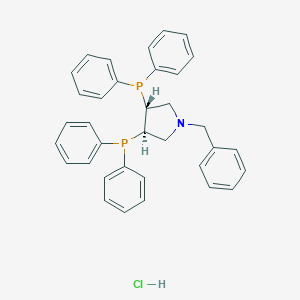
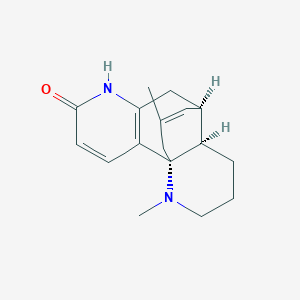
![4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B10774.png)
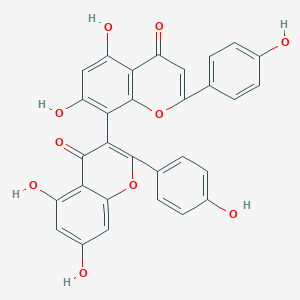
![Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B10777.png)
